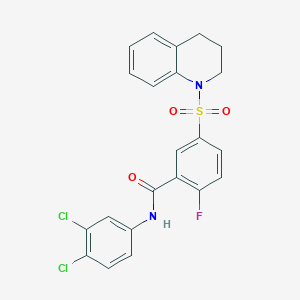
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pro-apoptotic Effects in Cancer Cells
Research has demonstrated the synthesis of sulfonamide derivatives, including compounds structurally related to N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, and their pro-apoptotic effects on cancer cells. These compounds have shown significant ability to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38 and ERK phosphorylation pathways in various cancer cell lines (Cumaoğlu et al., 2015).
Development of If Channel Inhibitors
The development of novel synthetic routes for If channel inhibitors showcases the potential therapeutic applications of related compounds in treating cardiac conditions. The efficient synthesis approach for molecules like YM758 monophosphate, which is structurally analogous to our compound of interest, highlights the importance of these compounds in developing treatments for stable angina and atrial fibrillation (Yoshida et al., 2014).
Anticancer Activity of Naphthoquinone Derivatives
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional groups with N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide, revealed potent cytotoxic activities against human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, offering insights into their mechanism of action and potential as cancer therapies (Ravichandiran et al., 2019).
Novel Pyrroloquinazolinone Compounds for Cancer Therapy
The discovery of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones and their evaluation for cytotoxicity against cancer cell lines underscore the therapeutic potential of quinoline derivatives in oncology. These compounds displayed significant cytotoxicity, particularly against vascular tumor endothelial cells, suggesting their usefulness in targeting cancerous tissues (Mphahlele et al., 2016).
Thermal Fragmentation and Rearrangement Studies
Studies on the thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives provide valuable information on the thermal stability and potential reactive pathways of related compounds. These insights are crucial for understanding the chemical properties and synthesis challenges of such complex molecules (Gaber et al., 2008).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-18-9-7-15(12-19(18)24)26-22(28)17-13-16(8-10-20(17)25)31(29,30)27-11-3-5-14-4-1-2-6-21(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIASDLGYNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

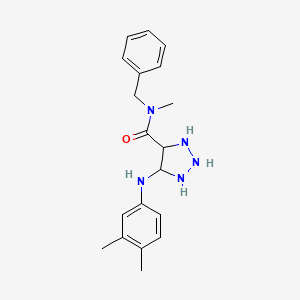
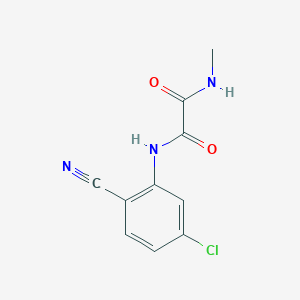
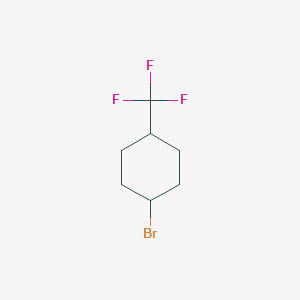
![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)

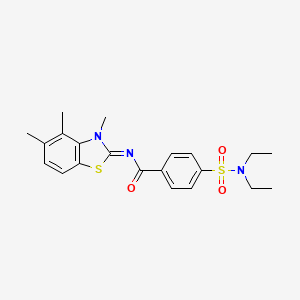
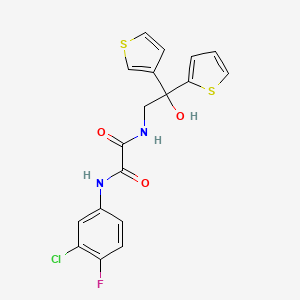
![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)